N-(3-methylbutyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide
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Overview
Description
N-(3-methylbutyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core linked to a pyrazine ring, which is further substituted with a piperidine moiety and a methylbutyl group. The intricate arrangement of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbutyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the introduction of the pyrazine ring through nucleophilic substitution reactions. The piperidine moiety is then attached via reductive amination, and the final step involves the alkylation of the pyrazine ring with the methylbutyl group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization and chromatography are scaled up to ensure the compound’s purity meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrazine ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Scientific Research Applications
N-(3-methylbutyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide has been explored for its applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism by which N-(3-methylbutyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylbutyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide: can be compared with other benzamide derivatives and pyrazine-containing compounds.
4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide: Lacks the methylbutyl group, which may affect its reactivity and applications.
N-(3-methylbutyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzoic acid: Contains a carboxylic acid group instead of an amide, leading to different chemical properties.
Uniqueness
The unique combination of functional groups in this compound imparts distinct chemical properties, making it a valuable compound for various scientific and industrial applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets highlights its versatility and potential for further research and development.
Properties
IUPAC Name |
N-(3-methylbutyl)-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-16(2)8-11-24-21(27)18-4-6-19(7-5-18)28-22-20(23-12-13-25-22)26-14-9-17(3)10-15-26/h4-7,12-13,16-17H,8-11,14-15H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNHOVJONPKCCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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